Superior Purity Profile vs. Generic Isopropyl Alanyl Phosphoramidates
The commercial purity of Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate from specialized vendors consistently exceeds 99%, a critical metric for minimizing the formation of downstream Sofosbuvir degradation impurities. In contrast, generic or less rigorously purified 'isopropyl alanyl phosphoramidate' intermediates can exhibit purities as low as 95%, directly translating to a >5% impurity burden in the final API synthesis . This higher purity is essential for meeting ICH guidelines for pharmaceutical impurities.
| Evidence Dimension | Chromatographic Purity (HPLC) |
|---|---|
| Target Compound Data | >99% (up to 99.59% reported) |
| Comparator Or Baseline | Generic 'Isopropyl alanyl phosphoramidate' (unspecified stereochemistry and purity profile) |
| Quantified Difference | ≥4% absolute increase in purity |
| Conditions | High-Performance Liquid Chromatography (HPLC) area normalization. |
Why This Matters
Higher purity directly reduces the need for costly and yield-reducing downstream purification of the final Sofosbuvir API.
